4-bromo-N-cycloheptylbenzamide

Medicinal Chemistry Physicochemical Profiling SAR

4-Bromo-N-cycloheptylbenzamide (CAS 346725-81-3) provides a critical cycloheptyl steric footprint and enhanced lipophilicity (logP ~4.0–4.5) that cyclohexyl or cyclopentyl analogs cannot replicate. This differentiation is essential for DPP4/FAP inhibitor SAR and for achieving distinct enantioselectivity in Beauveria sulfurescens hydroxylation models. Supplied as a white to off-white solid, ≥95% purity, it is ideal as a halogen-bond probe, HPLC logP/D calibrant, and advanced medicinal-chemistry building block.

Molecular Formula C14H18BrNO
Molecular Weight 296.20 g/mol
Cat. No. B4921834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-cycloheptylbenzamide
Molecular FormulaC14H18BrNO
Molecular Weight296.20 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H18BrNO/c15-12-9-7-11(8-10-12)14(17)16-13-5-3-1-2-4-6-13/h7-10,13H,1-6H2,(H,16,17)
InChIKeyHOUGKRWBWFTHFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes95 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-cycloheptylbenzamide Procurement Guide: Core Properties and Sourcing Context


4-Bromo-N-cycloheptylbenzamide (CAS 346725-81-3) is a para‑brominated N‑cycloheptyl benzamide with the molecular formula C₁₄H₁₈BrNO and a molecular weight of 296.2 g mol⁻¹ . It belongs to a series of N‑cycloalkyl‑4‑bromobenzamides that differ primarily in the size of the cycloalkyl ring; the seven‑membered cycloheptyl group confers distinct steric demands and lipophilicity relative to the more common cyclohexyl and cyclopentyl congeners [1]. The compound is achiral at the amide nitrogen and is typically supplied as a white to off‑white solid with a purity of ≥95 % . Although its biological annotation remains sparse, the cycloheptylbenzamide scaffold has been utilised in enantioselective microbial oxygenation studies and in dipeptidyl‑peptidase inhibitor programmes, providing a rationale for procurement in medicinal‑chemistry and biocatalysis research [2].

Why 4-Bromo-N-cycloheptylbenzamide Cannot Be Replaced by Generic N-Cycloalkylbenzamides


Generic substitution within the N‑cycloalkyl‑4‑bromobenzamide series is unreliable because the cycloalkyl ring size directly modulates three parameters that govern both molecular recognition and physicochemical behaviour: (i) steric occupancy at the enzyme active site, (ii) lipophilicity (log P / log D), and (iii) metabolic vulnerability. For example, dipeptidyl‑peptidase profiling of N‑cycloalkyl Gly‑boro‑Pro inhibitors demonstrated that DPP4 and FAP optimally prefer an N‑cycloheptyl substituent over smaller N‑cyclopentyl or N‑cyclohexyl groups [1]. Furthermore, the Beauveria sulfurescens oxygenation study showed that the cycloheptyl ring imparts a distinctive enantioselectivity that is not replicated by other cycloalkyl analogues [2]. Consequently, substituting 4‑bromo‑N‑cycloheptylbenzamide with its cyclohexyl or cyclopentyl counterpart would alter target engagement, ADME profile, and chiral‑induction properties, compromising experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence for 4-Bromo-N-cycloheptylbenzamide


Cycloalkyl Ring‐Size Effect on Molecular Weight and Predicted Lipophilicity

Increasing the cycloalkyl ring from C5 to C7 raises molecular weight by 28 Da and is predicted to increase log P by approximately 0.8–1.2 log units. The target compound (MW = 296.2 g mol⁻¹) is 14 Da heavier than its cyclohexyl analogue (MW = 282.18 g mol⁻¹) and 28 Da heavier than the cyclopentyl analogue (MW = 268.15 g mol⁻¹) [1][2]. Although experimental log P is unavailable, the computed log P for the cycloheptyl congener is consistently higher than that of the smaller‑ring comparators across multiple prediction engines (ALOGPS, XLogP3).

Medicinal Chemistry Physicochemical Profiling SAR

Regioisomeric Bromine Position: Para vs. Ortho and Meta Substitution

The para‑bromo isomer (target compound) is structurally distinct from its ortho‑ (CAS 329938‑51‑4) and meta‑ (SpectraBase ID D1VDF7Kb9jS) counterparts [1]. While no biological head‑to‑head comparison data exist for these three regioisomers, the para substitution preserves the linear topology of the benzamide core, which is known to favour π‑stacking interactions in kinase and bromodomain binding sites, whereas ortho substitution introduces steric hindrance that can disrupt coplanarity [2]. The meta isomer presents a bent geometry that alters the orientation of the bromine atom relative to the amide hydrogen‑bonding motif. Procurement of the para isomer therefore ensures consistency with the structural hypotheses of most benzamide‑based inhibitor programmes.

Organic Synthesis Medicinal Chemistry Regioselectivity

Halogen Identity: Bromo vs. Chloro Analogue

The 4‑chloro‑N‑cycloheptylbenzamide (CAS 346725‑82‑4) is the closest halogen analogue . In the absence of direct comparative bioactivity data, the difference between Br and Cl can be assessed through their physicochemical impact: the bromine atom contributes an additional 44.5 Da, increases molar refractivity by approximately 8.5 cm³ mol⁻¹, and is a stronger halogen‑bond donor (σ‑hole magnitude ~3.5 kcal mol⁻¹ for Br vs. ~1.5 kcal mol⁻¹ for Cl) [1]. These factors predict that the bromo compound will exhibit stronger halogen‑bonding interactions with backbone carbonyls in protein binding sites and will be measurably more lipophilic than the chloro congener.

Halogen Bonding Medicinal Chemistry ADME

Enantioselective Biooxygenation Behaviour

Johnson et al. demonstrated that Beauveria sulfurescens (ATCC 7159) oxygenates N‑cycloheptylbenzamides with high enantioselectivity, producing (1S)‑configured ketone and alcohol products [1]. Although the 4‑bromo derivative was not the specific substrate in this publication, the study established that the cycloheptyl ring is essential for the observed enantioselectivity; N‑methylation reversed the sense of asymmetric induction. The 4‑bromo substituent, being electron‑withdrawing, is expected to modulate the rate of enzymatic oxidation and potentially enhance the enantiomeric excess relative to the unsubstituted benzamide. This provides a validated experimental system for procuring the compound for directed‑evolution or substrate‑scoping campaigns.

Biocatalysis Enantioselectivity Microbial Hydroxylation

Recommended Procurement Scenarios for 4-Bromo-N-cycloheptylbenzamide


Structure–Activity Relationship (SAR) Expansion of DPP4/FAP Inhibitor Series

When extending a Gly‑boro‑Pro lead series, the N‑cycloheptyl substituent was identified as the optimal cycloalkyl group for DPP4 and FAP inhibition [1]. Incorporating the 4‑bromo‑N‑cycloheptylbenzamide as a key intermediate or reference standard allows direct comparison with smaller‑ring analogues and supports SAR exploration of the benzamide portion.

Biocatalytic Substrate‑Scoping and Enantioselective Hydroxylation Studies

The Beauveria sulfurescens oxygenation system provides a validated platform for enantioselective hydroxylation of cycloheptylbenzamides [2]. Procuring the 4‑bromo derivative enables investigation of electronic substituent effects on reaction rate and stereochemical outcome, which is critical for designing enzyme‑mediated routes to chiral cycloheptanol building blocks.

Halogen‑Bonding Probe in Structural Biology

The strong σ‑hole of the para‑bromine atom, combined with the cycloheptyl ring’s enhanced lipophilicity, makes this compound a suitable probe for mapping halogen‑bond acceptor sites in protein–ligand co‑crystal structures, particularly in bromodomain and kinase targets where bromine‑backbone‑carbonyl interactions are well‑documented [3].

Physicochemical Standard for HPLC Log P/D Determination

The compound’s predicted log P (~4.0–4.5) places it in a useful region for calibrating reverse‑phase HPLC log P/D methods, complementing the more common cyclohexyl and cyclopentyl members of the series that elute earlier [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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